
(3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone, also known as BM-TM, is a synthetic compound that has gained interest in the scientific community due to its potential therapeutic properties.
作用機序
The exact mechanism of action of (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone is not fully understood, but it is believed to act through multiple pathways. One study found that (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Another study found that (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
(3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone has been shown to improve glucose tolerance and insulin sensitivity in diabetic rats. (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
(3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone has several advantages for lab experiments, including its ease of synthesis and low cost. However, (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone has limited solubility in water, which may make it difficult to use in certain experiments. Additionally, further studies are needed to fully understand the potential side effects and toxicity of (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone.
将来の方向性
There are several potential future directions for research on (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone. One area of interest is its potential use in combination with other drugs for the treatment of cancer or diabetes. Another area of interest is the development of more potent and selective (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone analogues. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone.
In conclusion, (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone is a synthetic compound with potential therapeutic properties that has gained interest in the scientific community. Its ease of synthesis and low cost make it an attractive candidate for further research. Further studies are needed to fully understand the mechanism of action and potential side effects of (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone, as well as its potential use in the treatment of various diseases.
合成法
(3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone can be synthesized through a multi-step process involving the reaction of 3-bromo-4-methylbenzaldehyde with thiourea, followed by the reaction of the resulting intermediate with chloroacetyl chloride. The final product is obtained through the reaction of the intermediate with sodium methoxide.
科学的研究の応用
(3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone has been the subject of several scientific studies due to its potential therapeutic properties. One study found that (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Another study found that (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone has anti-cancer properties by inducing apoptosis in cancer cells. (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone has also been studied for its potential use in treating diabetes, as it has been shown to improve insulin sensitivity in diabetic rats.
特性
IUPAC Name |
(3-bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNOS/c1-8-2-3-9(6-10(8)12)11(14)13-4-5-15-7-13/h2-3,6H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEMQJLKBDEPQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCSC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-hydroxythiolan-3-yl)methyl]-3-methylthiophene-2-carboxamide](/img/structure/B7585339.png)
![7a-Methyl-3-(2,2,3,3-tetramethylazetidine-1-carbonyl)-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7585348.png)
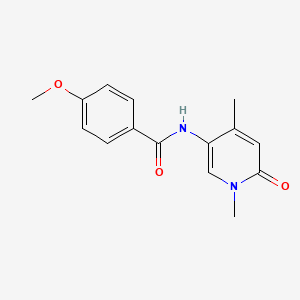
![1-[[2-(Dimethylamino)-1,3-thiazol-4-yl]methyl]-3-[[1-(2-fluorophenyl)cyclopropyl]methyl]urea](/img/structure/B7585355.png)
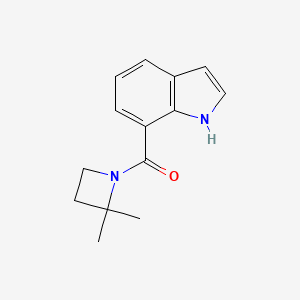
![3-(2,2-Dimethylazetidine-1-carbonyl)-7a-methyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7585364.png)
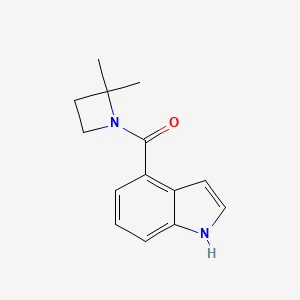
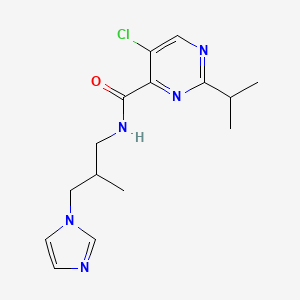
![1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperidin-4-ol](/img/structure/B7585394.png)
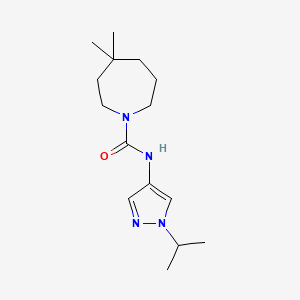
![2,3-Dihydroindol-1-yl-[2-[[1-(hydroxymethyl)cyclopropyl]methylamino]pyridin-3-yl]methanone](/img/structure/B7585405.png)
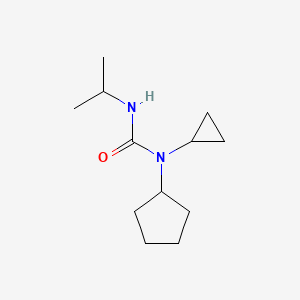
![N-(5-amino-2-fluorophenyl)-3-[2-(4-fluorophenyl)pyrrolidin-1-yl]propanamide](/img/structure/B7585426.png)
